Phenyl 3-(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate
Overview
Description
Phenyl 3-(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a phthalazine core, a phenyl group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 3-(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate typically involves multi-step reactions. One common method includes the condensation of phthalic anhydride with hydrazine to form phthalazine. This intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as pyridine to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Phenyl 3-(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of Phenyl 3-(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- Phenyl 3-(4-bromophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate
- Phenyl 3-(4-methylphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate
- Phenyl 3-(4-fluorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate
Uniqueness
Phenyl 3-(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical reactivity and biological activity. This compound’s specific structure allows for targeted interactions with molecular targets, making it a valuable molecule in research and development .
Properties
IUPAC Name |
phenyl 3-(4-chlorophenyl)-4-oxophthalazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN2O3/c22-14-10-12-15(13-11-14)24-20(25)18-9-5-4-8-17(18)19(23-24)21(26)27-16-6-2-1-3-7-16/h1-13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAKJOSXWUTUBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=NN(C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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